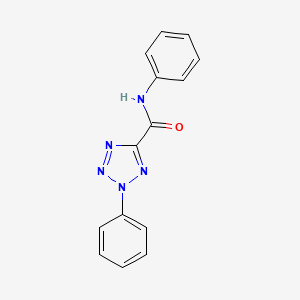

N,2-difenil-2H-tetrazol-5-carboxamida

Descripción general

Descripción

N,2-diphenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms

Aplicaciones Científicas De Investigación

N,2-diphenyl-2H-tetrazole-5-carboxamide has shown promising biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It is effective against a range of bacteria and fungi due to its ability to inhibit specific enzymes involved in microbial metabolism.

Anticancer Potential

The compound has been studied for its anticancer properties. It interacts with cellular pathways that regulate cancer cell proliferation and apoptosis. In vitro studies have demonstrated its efficacy against various cancer cell lines.

| Cell Line | Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

Applications in Medicinal Chemistry

N,2-diphenyl-2H-tetrazole-5-carboxamide serves as a versatile pharmacophore in drug design:

- Antihypertensive Drugs : It is utilized in the synthesis of antihypertensive medications such as losartan and valsartan.

- Antiviral Agents : The compound's structure allows it to mimic antiviral agents, enhancing its potential in treating viral infections.

Applications in Material Science

In addition to its medicinal uses, N,2-diphenyl-2H-tetrazole-5-carboxamide is explored in material science:

- Explosives : Its nitrogen-rich structure makes it suitable for developing high-energy materials.

- Conductive Polymers : The compound is investigated for its role in creating materials with enhanced electrical conductivity.

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of N,2-diphenyl-2H-tetrazole-5-carboxamide against Escherichia coli and Staphylococcus aureus, showing inhibition zones greater than 20 mm.

- Anticancer Research : In a series of experiments on breast cancer cell lines, the compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Mecanismo De Acción

Tetrazoles

are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .

Indole derivatives

possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Análisis Bioquímico

Biochemical Properties

N,2-diphenyl-2H-tetrazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound acts as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxylic acid-containing molecules in biological systems . This property enables N,2-diphenyl-2H-tetrazole-5-carboxamide to participate in receptor-ligand interactions, enzyme inhibition, and other biochemical processes. It has been shown to interact with enzymes such as cyclooxygenase and urease, inhibiting their activity and thereby affecting various metabolic pathways .

Cellular Effects

N,2-diphenyl-2H-tetrazole-5-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like cyclooxygenase, this compound can modulate inflammatory responses and other signaling pathways . Additionally, its interaction with urease can affect nitrogen metabolism in cells. Studies have shown that N,2-diphenyl-2H-tetrazole-5-carboxamide can alter the expression of genes involved in these pathways, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of N,2-diphenyl-2H-tetrazole-5-carboxamide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tetrazole ring’s ability to mimic carboxylic acids allows it to bind to enzyme active sites, inhibiting their function . This binding can result in the stabilization of enzyme-substrate complexes or the prevention of substrate binding, ultimately affecting the enzyme’s activity. Additionally, N,2-diphenyl-2H-tetrazole-5-carboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,2-diphenyl-2H-tetrazole-5-carboxamide can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that N,2-diphenyl-2H-tetrazole-5-carboxamide can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects can vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of N,2-diphenyl-2H-tetrazole-5-carboxamide in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, N,2-diphenyl-2H-tetrazole-5-carboxamide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .

Metabolic Pathways

N,2-diphenyl-2H-tetrazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of enzymes like cyclooxygenase and urease affects the metabolic flux of pathways related to inflammation and nitrogen metabolism . Additionally, N,2-diphenyl-2H-tetrazole-5-carboxamide can influence the levels of metabolites involved in these pathways, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, N,2-diphenyl-2H-tetrazole-5-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The tetrazole ring’s lipophilicity allows N,2-diphenyl-2H-tetrazole-5-carboxamide to penetrate cell membranes and reach intracellular targets . This property is crucial for its biochemical activity and overall effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of N,2-diphenyl-2H-tetrazole-5-carboxamide is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, N,2-diphenyl-2H-tetrazole-5-carboxamide may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzymes involved in metabolic pathways . This targeted localization is essential for the compound’s function and its ability to modulate cellular processes effectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diphenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-phenyl-2H-tetrazole-5-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,2-diphenyl-2H-tetrazole-5-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N,2-diphenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Tetrazole N-oxides.

Reduction: Amines.

Substitution: Halogenated phenyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

N-butyl-N,2-diphenyl-2H-tetrazole-5-carboxamide: Similar structure with a butyl group instead of a hydrogen atom.

2-phenyl-2H-tetrazole-5-carboxylic acid: The precursor to N,2-diphenyl-2H-tetrazole-5-carboxamide.

Uniqueness

N,2-diphenyl-2H-tetrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups enhances its stability and potential for interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

N,2-diphenyl-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazoles, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, biochemical interactions, and potential therapeutic applications.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They often serve as bioisosteres for carboxylic acids, enhancing their stability and biological activity. The structural modification provided by the tetrazole ring allows these compounds to interact with various biological targets, including enzymes and receptors, thereby influencing numerous cellular processes.

The biological activity of N,2-diphenyl-2H-tetrazole-5-carboxamide is primarily attributed to its ability to mimic carboxylic acids. This mimicry facilitates binding to enzyme active sites, leading to modulation of enzyme activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory responses.

- Gene Expression Modulation : By interacting with specific biomolecules, it can alter gene expression patterns related to various cellular functions.

- Cell Signaling Pathways : The compound influences signaling pathways that are critical for cell proliferation and survival.

Biological Activities

N,2-diphenyl-2H-tetrazole-5-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that tetrazole derivatives possess significant antibacterial properties against various pathogens. For instance, derivatives have shown efficacy against Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .

- Antioxidant Properties : The compound has demonstrated free radical scavenging capabilities in vitro, indicating potential use in oxidative stress-related conditions .

- Antihypertensive Effects : Recent research has explored its use as an angiotensin-II receptor antagonist, suggesting its potential in managing hypertension .

1. Antimicrobial Activity

A study synthesized several tetrazole derivatives and evaluated their antimicrobial effects. N,2-diphenyl-2H-tetrazole-5-carboxamide showed significant inhibition against Escherichia coli with an IC50 value indicating potent antibacterial activity .

2. Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that N,2-diphenyl-2H-tetrazole-5-carboxamide exhibited strong antioxidant activity compared to standard antioxidants .

3. Antihypertensive Activity

A series of derivatives based on this compound were tested for antihypertensive activity. Results indicated that certain analogs significantly reduced blood pressure in animal models, demonstrating the potential for therapeutic application in hypertension management .

Data Table: Biological Activities of N,2-diphenyl-2H-tetrazole-5-carboxamide

Propiedades

IUPAC Name |

N,2-diphenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(15-11-7-3-1-4-8-11)13-16-18-19(17-13)12-9-5-2-6-10-12/h1-10H,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRQHQURDMRSOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.